N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c1-14-27-20-11-3-2-10-19(20)22(31)29(14)18-9-5-8-17(13-18)28-21(30)15-6-4-7-16(12-15)23(24,25)26/h2-13H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJGDBYKAXSZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the quinazolinone derivative with 3-(trifluoromethyl)benzoyl chloride under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Mechanism : The compound has been shown to exhibit antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its mechanism likely involves the inhibition of key enzymes or receptors that are critical for bacterial survival and proliferation .
- Case Studies : In vitro studies demonstrated that derivatives of quinazolinone compounds, including this one, can effectively inhibit bacterial growth with minimal cytotoxicity to human cells, indicating a favorable selectivity index .
-
Anticancer Properties :
- Targeting Cancer Pathways : N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide has been investigated for its ability to inhibit kinase enzymes involved in cancer cell proliferation. Molecular docking studies suggest strong binding affinity to these targets, which could lead to the induction of apoptosis in cancer cells.
- Research Findings : Several studies have reported that quinazoline derivatives can inhibit tumor growth in various cancer models, suggesting potential use as anticancer agents .
- Anti-inflammatory Effects :
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthesis pathways often utilize solvents like dimethylformamide (DMF) to enhance yield and reaction efficiency.
Synthesis Overview :
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the quinazolinone core from appropriate precursors. |
| 2 | Functionalization | Introduction of trifluoromethyl and benzamide groups. |
| 3 | Purification | Use of chromatography techniques to isolate pure compounds. |
Mechanism of Action
The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit enzyme activity by binding to the active site or allosteric sites.
Receptors: It may modulate receptor activity by acting as an agonist or antagonist.
Pathways: The compound may influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Features :
- Quinazolinone core: Known for bioactivity in anti-inflammatory, anticancer, and antimicrobial agents .
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- N-substituted benzamide : A common pharmacophore in kinase inhibitors and agrochemicals .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table summarizes structurally related quinazolinone-benzamide derivatives, emphasizing substituent variations and molecular properties:
Key Structural and Functional Differences
Substituent Diversity at Quinazolinone 2-Position: The target compound has a 2-methyl group, a simpler substituent compared to bulkier groups like piperazinyl (Compound 19) or pyrazolyl (Compound 22). Compounds with aminoalkyl or heterocyclic substituents (e.g., Compounds 17–19) show higher molecular weights and complexity, which could impact solubility or synthetic yields .
Trifluoromethyl Positioning :
- The 3-(trifluoromethyl)benzamide group in the target compound is shared with analogs in . In contrast, agrochemical derivatives in (e.g., flutolanil) place the trifluoromethyl group at the benzamide 2-position, highlighting how positional changes alter application (pharmaceutical vs. pesticidal) .
For example, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforms diclofenac in anti-inflammatory assays .
Synthetic Accessibility :
- The target compound’s synthesis likely requires fewer steps than analogs with complex substituents. For instance, Compound 19 achieves an 86% yield due to efficient coupling reactions, whereas multi-step functionalization (e.g., Example 53) lowers yields to 28% .
Biological Activity
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a quinazoline moiety linked to a trifluoromethylbenzamide group, contributing to its unique chemical properties. Its molecular formula is , and it has a molecular weight of 395.36 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be pivotal in therapeutic applications.
The mechanism of action is believed to involve the inhibition of key enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to potential applications in treating neurodegenerative diseases .
Case Studies
- Antimicrobial Screening :
- Cytotoxicity Assays :
- In vitro studies on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxic effects, with significant inhibition observed at higher concentrations.
Data Table: Biological Activity Summary
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : Cyclization of o-aminobenzamide derivatives.
- Introduction of the Phenyl Group : Nucleophilic aromatic substitution.
- Acylation : Final step involves acylation with trifluoromethylbenzoyl chloride.
Q & A
Basic: What are the optimal synthetic routes for N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step routes, starting with the preparation of the quinazolinone core followed by coupling with the trifluoromethylbenzamide moiety. Key steps include:
- Quinazolinone Formation : React anthranilic acid derivatives with acetic anhydride to form 2-methyl-4-oxoquinazoline. Substituents are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Benzamide Coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to conjugate the quinazolinone-phenyl intermediate with 3-(trifluoromethyl)benzoic acid. Solvent choice (e.g., DMF or acetonitrile) and temperature (0–25°C) critically influence yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
